1-Bromo-2-methyloctane

Vue d'ensemble

Description

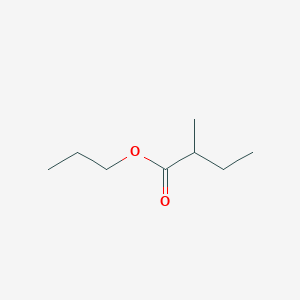

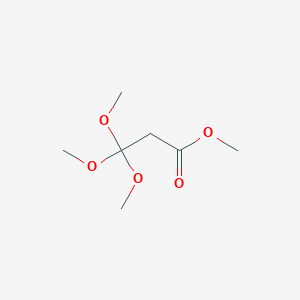

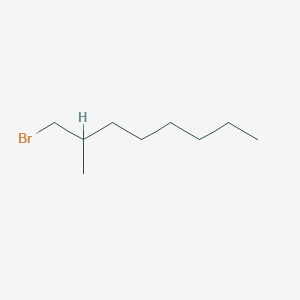

1-Bromo-2-methyloctane is a chemical compound with the molecular formula C9H19Br . It has a molecular weight of 207.156 .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methyloctane consists of a chain of nine carbon atoms, with a bromine atom attached to one of the carbon atoms and a methyl group attached to the second carbon atom .Physical And Chemical Properties Analysis

1-Bromo-2-methyloctane has a density of 1.1±0.1 g/cm3, a boiling point of 212.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has a molar refractivity of 51.4±0.3 cm3, and a molar volume of 190.7±3.0 cm3 .Applications De Recherche Scientifique

Solution Enthalpies in Monoalcohols Martins, Nunes, Moita, and Leitão (2006) studied the solution enthalpies of 1-bromo-2-methyloctane in 14 monoalcohols at 298.15 K. They compared these with the solution enthalpies of 2-bromo-2-methylpropane, analyzing the effects of solute size and solvent structure (Martins, Nunes, Moita, & Leitão, 2006).

Vibrational Analysis and Rotational Isomers Crowder and Jalilian (1978) conducted an infrared and Raman spectroscopy study on 1-bromo-2-methyloctane. They identified multiple rotational isomers and made vibrational assignments using normal coordinate calculations (Crowder & Jalilian, 1978).

Synthesis and Crystal Structure in Bioactive Compounds Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety for investigating their cytotoxicity, anti-inflammatory, and antibacterial activities. The study provides insights into the use of such compounds in prodrug development (Yancheva et al., 2015).

Conformational Stability and Circular Dichroism Wang, Polavarapu, Longhi, Abbate, and Catellani (2002) explored the conformational analysis of (S)-(+)-1-bromo-2-methylbutane using vibrational circular dichroism. Their findings contribute to the understanding of how bromine substitution affects conformational stability (Wang, Polavarapu, Longhi, Abbate, & Catellani, 2002).

Autoxidation and Optical Activity Howard, Chenier, and Holden (1977) studied the autoxidation of 1-bromo-2-methylbutane, focusing on the enantiomer ratio and the role of the 1-bromo-2-methyl-2-butyl radical in this process. This research is significant in understanding the stereochemical aspects of autoxidation (Howard, Chenier, & Holden, 1977).

Surface Behavior with Butanol Mixtures Giner, Gascón, Artigas, Royo, and Lafuente (2005) measured surface tensions of 1-bromo-2-methylbutane with isomeric butanol mixtures, providing valuable data for thermodynamic studies on surface formation (Giner, Gascón, Artigas, Royo, & Lafuente, 2005).

Optical Rotation and Atomic Dimension Analysis Brauns (1937) conducted an analysis of optical rotation and atomic dimensions in optically active 1-bromo-2-methylbutane, contributing to the classification of their active forms and understanding molecular rotations (Brauns, 1937).

Chemical Synthesis and Biological Activity Screening Li (2001) explored a new synthesis route for 1-bromo-2-methyloctane as a precursor compound for the sex pheromone of the pine sawfly, indicating its potential application in pest management (Li, 2001).

Environmental Applications in Heavy Metal Detection Peng et al. (2016) used 1-bromo-3-methylbutane in a low-toxic dispersive liquid-liquid microextraction method for the determination of heavy metals in water samples. This research highlights the environmental applications of bromoalkanes in pollution monitoring (Peng et al., 2016).

Safety And Hazards

In case of inhalation, it is advised to move the victim to fresh air and provide artificial respiration if necessary . Skin contact requires immediate washing with plenty of water . In case of eye contact, rinse with water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam for fire extinction .

Propriétés

IUPAC Name |

1-bromo-2-methyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-3-4-5-6-7-9(2)8-10/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYRIXNUUUUPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560925 | |

| Record name | 1-Bromo-2-methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methyloctane | |

CAS RN |

127839-46-7 | |

| Record name | 1-Bromo-2-methyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.